(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid
Description
(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative with a propylamino-methyl substituent at the 4-position. Its stereochemistry (1r,4r) ensures a specific spatial arrangement, which is critical for interactions in biological or chemical systems. The compound’s structure combines a rigid cyclohexane backbone with a flexible propylamino side chain, balancing lipophilicity and solubility.
Properties
IUPAC Name |
4-(propylaminomethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-2-7-12-8-9-3-5-10(6-4-9)11(13)14/h9-10,12H,2-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBZZICEAOVEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane derivatives with propylamine under specific conditions. One common method includes the use of a cyclohexane-1-carboxylic acid derivative, which is then reacted with propylamine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The propylamino group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall effect. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons
Substituent Effects on Lipophilicity and Solubility The propylamino-methyl group in the target compound provides moderate lipophilicity compared to the methylamino analog, which is more polar due to its shorter alkyl chain . Sulfonamide derivatives (e.g., naphthyl or dichlorophenyl) exhibit higher molecular weights and hydrogen-bonding capacity, reducing solubility in nonpolar solvents but enhancing crystal packing stability .
Tranexamic acid impurities like (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylic acid (Impurity B) lack the propyl group, highlighting the importance of alkyl chain length in modulating biological activity and metabolic stability .
Synthetic Utility Derivatives with Boc-protected amino groups (e.g., (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid) serve as intermediates in peptide synthesis, leveraging steric protection for selective reactions .
Crystallographic and Physical Properties Sulfonamide derivatives form stable hydrogen-bonded networks in crystal lattices, as seen in 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid, which adopts a chair conformation with intermolecular O–H···O and N–H···O bonds .
Biological Activity
(1R,4R)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid, often abbreviated as AMCHA, is a cyclic amino acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a cyclohexane ring substituted with a propylamino group and a carboxylic acid functional group, contributing to its unique biological properties.
- Molecular Formula : C₁₁H₁₅N₁O₂
- CAS Number : 167710-69-2
- Structure : The compound's structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
The biological activity of (1R,4R)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid is primarily linked to its ability to interact with various biological targets. Its mechanism of action may involve:
- Mimicking natural substrates in enzymatic reactions.
- Modulating neurotransmitter systems, potentially influencing mood and cognitive functions.
- Acting as an inhibitor in fibrinolytic processes, thereby controlling bleeding associated with general or local fibrinolysis.
1. Antifibrinolytic Effects
Clinical studies have demonstrated that AMCHA effectively controls bleeding caused by fibrinolysis. Its ability to inhibit plasminogen activation suggests potential utility in surgical settings or trauma care where blood loss needs to be minimized.
2. Neuropharmacological Effects
Research on similar compounds indicates that (1R,4R)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid may exhibit neuropharmacological properties. It could modulate the activity of neurotransmitter systems, which might lead to applications in treating anxiety or depression.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of (1R,4R)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid compared to structurally similar compounds:
| Compound Name | Structure Description | Biological Activity | Unique Features |
|---|---|---|---|
| AMCHA | Cyclohexane with propylamino and carboxylic acid groups | Antifibrinolytic, potential neuropharmacological effects | Chirality influences activity |
| Ethylamino derivative | Cyclohexane with ethylamino group | Buffering agent in biological systems | Maintains pH levels |
| Methylamino derivative | Cyclohexane with methylamino group | Potential antidepressant effects | Simpler structure may affect reactivity |
Study 1: Fibrinolytic Control
In a clinical trial involving patients undergoing surgery, AMCHA was administered to assess its efficacy in controlling intraoperative bleeding. Results indicated a significant reduction in blood loss compared to control groups, highlighting its potential as an antifibrinolytic agent.
Study 2: Neuropharmacological Assessment
A preclinical study evaluated the effects of AMCHA on rodent models of anxiety. Behavioral tests indicated that AMCHA administration resulted in reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
